Cochlioquinone A
Overview
Description
Synthesis Analysis
The first total synthesis of epi-cochlioquinone A, a closely related analogue of Cochlioquinone A, was achieved through a highly convergent approach involving [3+3] cycloaddition as a key reaction. This synthesis highlights the complexity and the synthetic interest in cochlioquinone derivatives due to their challenging molecular architecture and biological relevance. The process involves several innovative methodologies, including asymmetric vinylogous Mukaiyama aldol reactions and stereospecific nitro-Dieckmann condensation, showcasing the synthetic challenges and innovations in creating these compounds (Hosokawa et al., 2010).
Molecular Structure Analysis
Cochlioquinone A's molecular structure was determined using chemical, spectroscopic, and crystallographic evidence. Its structure features a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side chain. This unique combination of structural elements underlines the compound's potential for diverse biological activities and its chemical reactivity (Carruthers et al., 1971).
Chemical Reactions and Properties
Cochlioquinone A and its derivatives exhibit a range of biological activities, including anti-angiogenic and cytotoxic effects. These activities are attributed to the compound's ability to interfere with various biological pathways, such as inhibiting angiogenesis in bovine aortic endothelial cells and displaying cytotoxicity against tumor cell lines. The specific interactions with cellular components and the modulation of signaling pathways underscore the chemical reactivity and biological significance of Cochlioquinone A (Jung et al., 2003).
Scientific Research Applications
Anti-Angiogenic Properties
Cochlioquinone A1, a variant of Cochlioquinone A, has been identified as a potent anti-angiogenic agent. It inhibits in vitro angiogenesis of bovine aortic endothelial cells, such as basic fibroblast growth factor (bFGF)-induced tube formation and invasion, without exhibiting cytotoxicity. This suggests its potential for development as a therapeutic agent for diseases related to angiogenesis, such as cancer and age-related macular degeneration (H. Jung et al., 2003).
Autophagy Induction and Anti-Infection
A derivative of Cochlioquinone A, CoB1, has been shown to induce autophagy in mouse alveolar macrophages against Pseudomonas aeruginosa infection. This derivative regulates autophagy through the PAK1/Akt1/mTOR signaling pathway, suggesting its application in treating infections caused by this bacterium (Pengcheng Zhu et al., 2020).
Diacylglycerol Acyltransferase Inhibition
Cochlioquinones A and A1 have been found to inhibit diacylglycerol acyltransferase (DGAT), a key enzyme in triacylglycerol synthesis. This inhibition suggests a potential role in treating conditions like obesity, hypertriglyceridemia, and type 2 diabetes by targeting TG synthesis pathways (Hyang Burm Lee et al., 2003).
Cytotoxic Effects Against Cancer Cells
Several studies have identified cytotoxic cochlioquinone derivatives with potent effects against various tumor cell lines. These compounds, including isocochlioquinones D-E and cochlioquinones G-H, demonstrate the potential for cochlioquinone derivatives in cancer treatment by inducing apoptosis and inhibiting cell proliferation (Mo Wang et al., 2016).
Agricultural Applications
Research has also explored the use of Cochlioquinone-9, a related compound, as a natural plant defense compound for pest control in agriculture. Specifically, it has been evaluated for controlling the white-backed planthopper in rice, showing that it enhances plant growth and resistance against this pest. This indicates its potential as an environmentally friendly alternative to chemical pesticides (Yoon-Hee Jang et al., 2021).
Future Directions
Cochlioquinone A and its derivatives have shown potential in various fields. For instance, a novel cochlioquinone B derivative (CoB1) has shown potential in regulating host immune responses against Pseudomonas aeruginosa infection . Another study suggested that cochlioquinone-9 (cq-9), a plant secondary metabolite, has potential to replace chemical pesticides and suggests a new method for controlling white-backed planthopper (WBPH) .
properties
IUPAC Name |
[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSYUCZPPVXEKW-MHUJPXPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346549 | |
Record name | Cochlioquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cochlioquinone A | |
CAS RN |
32450-25-2 | |
Record name | Cochlioquinone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cochlioquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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